(2,6-dimethylphenyl)methanesulfonyl Chloride
Overview
Description
“(2,6-dimethylphenyl)methanesulfonyl Chloride” is a chemical compound with the molecular formula C9H11ClO2S . It has a molecular weight of 218.7 g/mol . The IUPAC name for this compound is (2,6-dimethylphenyl)methanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “(2,6-dimethylphenyl)methanesulfonyl Chloride” is 1S/C9H11ClO2S/c1-7-4-3-5-8(2)9(7)6-13(10,11)12/h3-5H,6H2,1-2H3 . The canonical SMILES structure is CC1=C(C(=CC=C1)C)CS(=O)(=O)Cl .Physical And Chemical Properties Analysis
“(2,6-dimethylphenyl)methanesulfonyl Chloride” has a melting point of 90-91°C . It has a topological polar surface area of 42.5 Ų . The compound has a complexity of 245 .Scientific Research Applications
Sulfenylchlorination of Alkenes
A study by Lan et al. (2019) explored the sulfenylchlorination of alkenes using a reagent combination of dimethyl sulfoxide and oxalyl chloride, with methanesulfenyl chloride believed to be the active species. This method produced β-chloro sulfides from alkenes, offering insights into regioselectivity and stereospecificity of the sulfenylchlorination process, important for creating compounds with specific configurations for further research or industrial application Lan et al., 2019.
Chemical Transformations in the Atmosphere
Kwong et al. (2018) investigated the chemical transformation of methanesulfonic acid and sodium methanesulfonate through heterogeneous OH oxidation. This study sheds light on the atmospheric fate of organosulfur compounds, crucial for understanding their environmental impact and roles in cloud formation and atmospheric chemistry Kwong et al., 2018.
Synthesis and Characterization of Methanesulfonates
Gafur et al. (2018) described an efficient method for synthesizing sulfinate esters via activated esters of p-toluenesulfinic acid, utilizing methanesulfonyl chloride among other reagents. This research is pivotal for the development of novel synthetic routes and compounds in organic chemistry, offering a versatile approach to sulfinate ester production Gafur et al., 2018.
Electrospray Mass Spectrometry Enhancements
Szabó and Kele (2001) demonstrated the use of dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) as solvents in electrospray ionization for analyzing hydrophobic compounds, including those involving methanesulfonic acid. This technique is important for improving the analysis of hydrophobic compounds, which has implications in pharmaceuticals, materials science, and chemical analysis Szabó and Kele, 2001.
Hygroscopic Properties of Methanesulfonates
Research by Guo et al. (2020) on the hygroscopic properties of methanesulfonates adds valuable data to the field of atmospheric chemistry, particularly on the role of these compounds in cloud formation and climate modeling. Understanding these properties helps in assessing the environmental impact of methanesulfonates on cloud condensation and climate change Guo et al., 2020.
properties
IUPAC Name |
(2,6-dimethylphenyl)methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-7-4-3-5-8(2)9(7)6-13(10,11)12/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVJLZHMCFBLKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459086 | |
Record name | (2,6-dimethylphenyl)methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-dimethylphenyl)methanesulfonyl Chloride | |
CAS RN |
540524-67-2 | |
Record name | (2,6-dimethylphenyl)methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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